Cas no 1227962-62-0 (Maritoclax)

Maritoclax 化学的及び物理的性質
名前と識別子
-
- Maritoclax
- (±)-MARINOPYRROLE A
- (±)-Maritoclax
- 1,1′-(4,4′,5,5′-Tetrachloro[1,3′-bi-1H-pyrrole]-2,2′-diyl)bis[1-(2-hydroxyphenyl)-methanone
- 1,1'-(4,4',5,5'-Tetrachloro[1,3'-bi-1H-pyrrole]-2,2'-diyl)bis[1-(2-hydroxyphenyl)methanone]
- Marinopyrrole A
- CS-1973
- 1227962-62-0
- Maritoclax; ( inverted exclamation markA)-Marinopyrrole
- (-)-marinopyrrole A
- 2-[4,4',5,5'-TETRACHLORO-2'-(2-HYDROXYBENZOYL)-1'H-[1,3'-BIPYRROLE]-2-CARBONYL]PHENOL
- NSC775790
- CHEMBL3393621
- SCHEMBL12320854
- Methanone, 1,1'-(4,4',5,5'-tetrachloro[1,3'-bi-1H-pyrrole]-2,2'-diyl)bis[1-(2-hydroxyphenyl)-
- (-)-Maritoclax
- 1010732-14-5
- (4,4',5,5'-tetrachloro-1'H-1,3'-bipyrrole-2,2'-diyl)bis[(2-hydroxyphenyl)methanone]
- s7126
- Marinopyrrole A (Maritoclax)
- NSC-775790
- CHEBI:66678
- EX-A4638
- CCG-269775
- NSC-781008
- HY-15613
- (4,4',5,5'-tetrachloro-1'H-[1,3'-bipyrrole]-2,2'-diyl)bis((2-hydroxyphenyl)methanone)
- NSC781008
- Q27135298
- BDBM50266967
- DA-65250
- NCGC00390598-03
- BS-14779
- AKOS025293495
- [4,5-dichloro-1-[4,5-dichloro-2-(2-hydroxybenzoyl)-1H-pyrrol-3-yl]pyrrol-2-yl]-(2-hydroxyphenyl)methanone
- D83655
-
- MDL: N/A
- インチ: InChI=1S/C22H12Cl4N2O4/c23-12-9-13(19(31)10-5-1-3-7-14(10)29)28(22(12)26)18-16(24)21(25)27-17(18)20(32)11-6-2-4-8-15(11)30/h1-9,27,29-30H
- InChIKey: QYPJBTMRYKRTFG-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC=C1C(C2=C(N3C(C(C4=CC=CC=C4O)=O)=CC(Cl)=C3Cl)C(Cl)=C(Cl)N2)=O
計算された属性
- せいみつぶんしりょう: 509.952168g/mol
- どういたいしつりょう: 507.955118g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 715
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8
- トポロジー分子極性表面積: 95.3Ų
じっけんとくせい
- 密度みつど: 1.62±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 205-207 ºC
- ようかいど: Insuluble (2.6E-6 g/L) (25 ºC),
Maritoclax 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC10639-250 mg |
Marinopyrrole A (Maritoclax) |
1227962-62-0 | >98% | 250mg |
$1000.0 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M61720-10mg |
Marinopyrrole A |
1227962-62-0 | 10mg |
¥1806.0 | 2021-09-08 | ||
MedChemExpress | HY-15613-100mg |
Maritoclax |
1227962-62-0 | 99.50% | 100mg |
¥7900 | 2024-07-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11944-10 mg |
Maritoclax |
1227962-62-0 | 97.70% | 10mg |
¥1480.00 | 2022-02-28 | |
MedChemExpress | HY-15613-50mg |
Maritoclax |
1227962-62-0 | 99.50% | 50mg |
¥5900 | 2024-07-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11944-5 mg |
Maritoclax |
1227962-62-0 | 97.70% | 5mg |
¥845.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11944-25 mg |
Maritoclax |
1227962-62-0 | 97.70% | 25mg |
¥3108.00 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15202-100mg |
Marinopyrrole A |
1227962-62-0 | 98% | 100mg |
¥9140.00 | 2023-09-09 | |
Biosynth | CZB96262-50 mg |
Maritoclax |
1227962-62-0 | 50mg |
$1,081.50 | 2023-01-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS487-2mg |
Maritoclax |
1227962-62-0 | 97% | 2mg |
761CNY | 2021-05-07 |
Maritoclax 関連文献
-
Jamie E. Smyth,Nicholas M. Butler,Paul A. Keller Nat. Prod. Rep. 2015 32 1562
-
Ping Cheng,Derrick L. J. Clive,Shimal Fernandopulle,Zhenhua Chen Chem. Commun. 2013 49 558
-
Majid M. Heravi,Vahideh Zadsirjan,Pegah Saedi,Tayebeh Momeni RSC Adv. 2018 8 40061
-
Chambers C. Hughes Nat. Prod. Rep. 2021 38 1684
-
P. Schneider,G. Schneider Chem. Commun. 2017 53 2272
-
Gwilherm Evano,Cédric Theunissen,Alexandre Pradal Nat. Prod. Rep. 2013 30 1467
-
Nidhi Singh,Snigdha Singh,Sahil Kohli,Aarushi Singh,Hannah Asiki,Garima Rathee,Ramesh Chandra,Edward A. Anderson Org. Chem. Front. 2021 8 5550
-
F. I. Saldívar-González,V. D. Aldas-Bulos,J. L. Medina-Franco,F. Plisson Chem. Sci. 2022 13 1526
-
Dan-Bi Sung,Jong Seok Lee RSC Med. Chem. 2023 14 412
-
Sanjoy Adak,Bradley S. Moore Nat. Prod. Rep. 2021 38 1760
Maritoclaxに関する追加情報
Maritoclax (CAS No. 1227962-62-0): A Promising Bcl-2 Inhibitor in Cancer Research
Maritoclax (CAS No. 1227962-62-0) is a novel small-molecule compound that has garnered significant attention in the field of oncology research. As a selective Mcl-1 inhibitor, it targets the Bcl-2 protein family, which plays a critical role in regulating apoptosis (programmed cell death). Dysregulation of this pathway is a hallmark of many cancers, making Maritoclax a promising candidate for targeted cancer therapy.
Recent studies highlight the compound's ability to overcome drug resistance in hematological malignancies and solid tumors. Researchers are particularly interested in its synergistic effects when combined with other anticancer agents, such as Venetoclax (ABT-199), another Bcl-2 inhibitor. This combination approach addresses one of the most searched questions in cancer treatment: "How to improve therapy efficacy while reducing side effects?"
The mechanism of Maritoclax involves binding to Mcl-1, a protein that prevents apoptosis in cancer cells. By inhibiting Mcl-1, the compound restores the natural cell death process, offering a potential solution for cancers with Mcl-1 dependency. This aligns with current trends in precision medicine, where therapies are tailored to specific molecular targets.
From a pharmacological perspective, Maritoclax exhibits favorable bioavailability and tumor penetration, as demonstrated in preclinical models. Its chemical structure (C23H21ClN4O3S) allows for optimization to enhance drug-like properties, a topic frequently searched by medicinal chemists and pharmaceutical developers.
In the context of AI-driven drug discovery, Maritoclax serves as an example of how computational tools can identify and optimize small-molecule inhibitors. Searches for "AI in oncology drug development" have surged, reflecting the growing intersection of technology and biomedical research.
Ongoing clinical investigations focus on Maritoclax's potential against multiple myeloma, acute myeloid leukemia (AML), and certain lymphomas. These studies address another hot topic: "New treatments for refractory cancers." Patients and clinicians alike search for updates on clinical trial progress, underscoring the need for clear communication about research milestones.
From a synthetic chemistry standpoint, the production of Maritoclax involves sophisticated organic synthesis techniques. The compound's CAS registry number (1227962-62-0) ensures precise identification across scientific databases, a crucial detail for researchers verifying chemical authenticity.
As the scientific community explores Maritoclax's full potential, questions about biomarker identification and patient stratification remain active areas of investigation. These align with popular searches like "personalized cancer treatment options" and "predictive biomarkers for therapy response," highlighting the compound's relevance to contemporary translational medicine.
In summary, Maritoclax (CAS No. 1227962-62-0) represents an exciting advancement in molecularly targeted cancer therapy. Its development reflects key trends in modern drug discovery: tackling drug resistance, leveraging combination therapies, and applying computational approaches to optimize lead compounds. As research progresses, this Mcl-1 inhibitor may offer new hope for patients with difficult-to-treat malignancies.
1227962-62-0 (Maritoclax) 関連製品
- 1261931-61-6(2-hydroxy-4-(4-methoxy-3-methylphenyl)benzoic Acid)
- 1805155-90-1(2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride)
- 2137895-46-4(Methyl 7-ethoxy-1-benzofuran-3-carboxylate)
- 2323-28-6(2,4-dimethyl-5-oxohexanoic acid)
- 362502-79-2(1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea)
- 1803818-39-4(Ethyl 5-fluoro-2-iodopyridine-3-acetate)
- 58983-36-1(SODIUM 2-FORMYL-4-NITROBENZENOLATE)
- 142702-34-9(H-Met-Pro-OH Hydrochloride)
- 213765-94-7(7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl-)
- 14348-75-5(2,7-Dibromo-9-fluorenone)
